molecular formula C21H27ClS B14444546 1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene CAS No. 73210-74-9

1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene

Cat. No.: B14444546
CAS No.: 73210-74-9
M. Wt: 347.0 g/mol
InChI Key: SKIBJXFVPRMWRL-UHFFFAOYSA-N
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Description

1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorinated heptane chain and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene typically involves multiple steps, starting with the preparation of the chlorinated heptane chain and the phenylsulfanyl group. The key steps include:

    Formation of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol (C₆H₅SH) and a suitable leaving group on the heptane chain.

    Coupling with Benzene Ring: The final step involves coupling the substituted heptane chain with a benzene ring, which can be achieved through Friedel-Crafts alkylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The chlorinated heptane chain can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under suitable conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Amines, alcohols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Hydrocarbon derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The chlorinated heptane chain may also interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    1-[6-Chloro-6-methylheptan-2-yl]-4-methylbenzene: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.

    1-[6-Methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene:

Properties

CAS No.

73210-74-9

Molecular Formula

C21H27ClS

Molecular Weight

347.0 g/mol

IUPAC Name

1-(6-chloro-6-methyl-5-phenylsulfanylheptan-2-yl)-4-methylbenzene

InChI

InChI=1S/C21H27ClS/c1-16-10-13-18(14-11-16)17(2)12-15-20(21(3,4)22)23-19-8-6-5-7-9-19/h5-11,13-14,17,20H,12,15H2,1-4H3

InChI Key

SKIBJXFVPRMWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC(C(C)(C)Cl)SC2=CC=CC=C2

Origin of Product

United States

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